molecular formula C9H12ClNO3 B13405561 (alphaS,betaR)-

(alphaS,betaR)-

Cat. No.: B13405561
M. Wt: 217.65 g/mol
InChI Key: OTJZSGZNPDLQAJ-WSZWBAFRSA-N
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Description

The compound (alphaS,betaR)- is a stereoisomer of a chemical compound that has specific spatial arrangements of its atoms. This configuration is crucial in determining the compound’s chemical properties and biological activities. The (alphaS,betaR)- configuration indicates the specific orientation of substituents around the chiral centers in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaS,betaR)- compounds often involves stereoselective reactions to ensure the correct spatial arrangement of atoms. One common method is the asymmetric reduction of alpha-substituted-beta-carbonyl nitriles using specific metal catalysts and reducing agents. For example, the use of TiCl4/BH3 or LiBH4/CeCl3 can achieve high diastereoselectivity and enantioselectivity under controlled conditions .

Industrial Production Methods

Industrial production of (alphaS,betaR)- compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(alphaS,betaR)- compounds can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a hydroxyl group in an (alphaS,betaR)- compound can yield a ketone or aldehyde, while reduction of a carbonyl group can produce an alcohol.

Scientific Research Applications

(alphaS,betaR)- compounds have a wide range of applications in scientific research, including:

    Chemistry: Used as chiral building blocks in the synthesis of complex molecules.

    Biology: Studied for their interactions with biological macromolecules and their effects on cellular processes.

    Medicine: Investigated for their potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (alphaS,betaR)- compounds involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways and cellular processes. For example, (alphaS,betaR)-Bedaquiline, a specific (alphaS,betaR)- compound, targets the ATP synthase enzyme in Mycobacterium tuberculosis, inhibiting its activity and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (alphaS,betaR)- include other stereoisomers with different spatial arrangements of atoms, such as (alphaR,betaS)-, (alphaR,betaR)-, and (alphaS,betaS)- configurations.

Uniqueness

The uniqueness of (alphaS,betaR)- compounds lies in their specific stereochemistry, which can significantly influence their chemical reactivity and biological activity. This stereochemistry can lead to different interactions with molecular targets compared to other stereoisomers, resulting in distinct pharmacological profiles and therapeutic potentials .

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

(2S,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8-;/m0./s1

InChI Key

OTJZSGZNPDLQAJ-WSZWBAFRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl

Origin of Product

United States

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